Methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate
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Overview
Description
Methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate is an organic compound with the molecular formula C11H10BrNO5 It is a derivative of butanoic acid and contains a bromine and nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate typically involves a multi-step process. One common method starts with the bromination of 2-nitrophenol to produce 2-bromo-6-nitrophenol . This intermediate is then subjected to esterification with methyl acetoacetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Scientific Research Applications
Methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action for Methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and various research applications.
Properties
IUPAC Name |
methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO5/c1-6(14)9(11(15)18-2)10-7(12)4-3-5-8(10)13(16)17/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQROGJZJHCVQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1Br)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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